3-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine
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Overview
Description
3-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine is a heterocyclic compound that features a pyridazine core substituted with pyridinyl and piperazinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine typically involves multi-step procedures. One common approach is the condensation of pyridazine derivatives with piperazine and pyrimidine intermediates under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and catalysts such as palladium on carbon (Pd/C) or copper iodide (CuI).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of high-throughput screening and process analytical technology (PAT) helps in monitoring the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
3-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions often use reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrimidine and pyridazine rings, using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.
Substitution: NaH, KOtBu, often in polar aprotic solvents like DMF or DMSO.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
3-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For instance, it could bind to a kinase enzyme, blocking its activity and thereby inhibiting cell proliferation in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Imatinib: A well-known tyrosine kinase inhibitor used in cancer therapy.
Pyridazine derivatives: Other compounds with similar core structures but different substituents, exhibiting various biological activities.
Uniqueness
3-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine is unique due to its specific substitution pattern, which imparts distinct biological properties. Its combination of pyridazine, pyridine, and piperazine moieties makes it a versatile scaffold for drug development and other applications.
Properties
IUPAC Name |
3-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-6-pyridin-3-ylpyridazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7/c1-14-11-20-18(21-12-14)25-9-7-24(8-10-25)17-5-4-16(22-23-17)15-3-2-6-19-13-15/h2-6,11-13H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSLVLZUGOYYHJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)N2CCN(CC2)C3=NN=C(C=C3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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